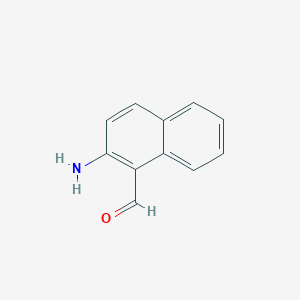

2-Amino-1-naphthaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBFBFRAJWOOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Amino-1-naphthaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2-Amino-1-naphthaldehyde, a valuable building block in medicinal chemistry and materials science. The document details a strategic multi-step synthesis starting from readily available 2-methylnaphthalene, encompassing nitration, selective oxidation of the methyl group, and subsequent reduction of the nitro functionality. This guide is intended to serve as a practical resource, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

2-Amino-1-naphthaldehyde is a key intermediate in the synthesis of a variety of heterocyclic compounds, Schiff bases, and other complex organic molecules. Its unique structural features, combining an aromatic amine and an aldehyde on a naphthalene scaffold, make it a versatile precursor for the development of novel pharmaceutical agents and functional materials. This guide outlines a robust and accessible synthetic approach, providing the necessary details for its successful laboratory preparation.

Proposed Synthetic Pathway

The most strategically sound approach for the synthesis of 2-Amino-1-naphthaldehyde, based on available literature, commences with 2-methylnaphthalene. The overall transformation is conceptualized in three main stages:

-

Nitration: Introduction of a nitro group at the C1 position of 2-methylnaphthalene.

-

Oxidation: Selective conversion of the methyl group to a formyl group.

-

Reduction: Conversion of the nitro group to the target amino group.

A detailed schematic of this pathway is presented below.

Caption: Overall synthetic strategy for 2-Amino-1-naphthaldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for each stage of the synthesis, along with tabulated quantitative data where available.

Stage 1: Nitration of 2-Methylnaphthalene

The initial step involves the nitration of 2-methylnaphthalene to yield 2-methyl-1-nitronaphthalene. This reaction is typically achieved using a nitrating agent such as fuming nitric acid or a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

A solution of 2-methylnaphthalene is prepared in an appropriate organic solvent. To this, a nitrating agent (e.g., fuming nitric acid) is added dropwise at a controlled temperature, typically between 0-75°C. The reaction is monitored for 2-5 hours. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 2-methyl-1-nitronaphthalene, which can be further purified by recrystallization or chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-Methylnaphthalene | CN101070279A |

| Reagent | Fuming Nitric Acid | CN101070279A |

| Solvent | Organic Solvent (e.g., Acetic Acid) | CN101070279A |

| Temperature | 0-75 °C | CN101070279A |

| Reaction Time | 2-5 hours | CN101070279A |

| Yield | Near 100% (crude) | CN101070279A |

Table 1: Reaction parameters for the nitration of 2-methylnaphthalene.

Caption: Workflow for the nitration of 2-methylnaphthalene.

Stage 2: Oxidation of 2-Methyl-1-nitronaphthalene

The selective oxidation of the methyl group of 2-methyl-1-nitronaphthalene to a formyl group to yield 2-nitro-1-naphthaldehyde is a critical step. A reliable method for this transformation is the Sommelet reaction, which proceeds via a benzylic halide intermediate.

3.2.1. Stage 2a: Benzylic Halogenation

Experimental Protocol:

2-Methyl-1-nitronaphthalene is dissolved in a suitable solvent like carbon tetrachloride. A radical initiator (e.g., AIBN or benzoyl peroxide) and a halogenating agent such as N-bromosuccinimide (NBS) are added. The mixture is refluxed until the reaction is complete, as monitored by TLC. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-(bromomethyl)-1-nitronaphthalene.

3.2.2. Stage 2b: Sommelet Reaction

Experimental Protocol:

The crude 2-(bromomethyl)-1-nitronaphthalene is reacted with hexamine in a solvent such as aqueous ethanol or chloroform. The resulting quaternary ammonium salt is then hydrolyzed with water, often under acidic conditions, to yield 2-nitro-1-naphthaldehyde. The product can be isolated by extraction and purified by chromatography.

| Parameter | Value | Reference |

| Starting Material | 2-(Bromomethyl)-1-nitronaphthalene | General Sommelet Reaction |

| Reagent | Hexamine, Water | [1] |

| Solvent | Aqueous Ethanol or Chloroform | [1] |

| Product | 2-Nitro-1-naphthaldehyde |

Table 2: General parameters for the Sommelet reaction.

Caption: Two-step oxidation of the methyl group to an aldehyde.

Stage 3: Reduction of 2-Nitro-1-naphthaldehyde

The final step is the reduction of the nitro group of 2-nitro-1-naphthaldehyde to an amine to afford the target molecule, 2-Amino-1-naphthaldehyde. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

3.3.1. Method A: Catalytic Hydrogenation

Experimental Protocol:

2-Nitro-1-naphthaldehyde is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through celite, and the solvent is evaporated to yield 2-Amino-1-naphthaldehyde.

3.3.2. Method B: Reduction with Iron in Acetic Acid

Experimental Protocol:

To a solution of 2-nitro-1-naphthaldehyde in a mixture of ethanol and acetic acid, iron powder is added portion-wise. The reaction mixture is heated to reflux for several hours. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water, and the aqueous layer is basified to precipitate the product, which is then extracted, dried, and purified.

| Parameter | Method A: Catalytic Hydrogenation | Method B: Iron/Acetic Acid | Reference |

| Starting Material | 2-Nitro-1-naphthaldehyde | 2-Nitro-1-naphthaldehyde | [2][3] |

| Reagents | H₂, Pd/C | Fe, Acetic Acid | [2][3] |

| Solvent | Ethanol or Ethyl Acetate | Ethanol/Acetic Acid | [2][3] |

| Temperature | Room Temperature | Reflux | [3] |

| Pressure | 1-4 atm | Atmospheric |

Table 3: Comparison of reduction methods for 2-nitro-1-naphthaldehyde.

Caption: Workflows for the reduction of 2-nitro-1-naphthaldehyde.

Characterization

The final product, 2-Amino-1-naphthaldehyde, and the intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by identifying the number and environment of protons and carbon atoms. The aldehydic proton of 2-Amino-1-naphthaldehyde is expected to appear as a singlet in the downfield region (around 9-10 ppm) of the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present. For 2-Amino-1-naphthaldehyde, key signals will include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and a strong C=O stretching vibration for the aldehyde (around 1670-1690 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the synthesized compounds, confirming their elemental composition.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of 2-Amino-1-naphthaldehyde. By following the outlined multi-step pathway from 2-methylnaphthalene, researchers can reliably produce this valuable intermediate. The provided experimental protocols, supported by tabulated data and visual workflows, are designed to facilitate the practical application of these synthetic methods in a laboratory setting. Careful execution of each step and thorough characterization of the intermediates and final product are crucial for obtaining high-purity 2-Amino-1-naphthaldehyde for use in drug discovery and materials science research.

References

Solubility Profile of 2-Amino-1-naphthaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-Amino-1-naphthaldehyde. Due to the limited availability of direct quantitative solubility data for 2-Amino-1-naphthaldehyde in publicly accessible literature, this document presents solubility data for the closely related compound, 2-Naphthaldehyde, as a predictive reference. This information is supplemented with established, detailed experimental protocols for determining the solubility of aromatic compounds, enabling researchers to ascertain the precise solubility of 2-Amino-1-naphthaldehyde in their specific solvent systems.

Quantitative Solubility Data (Proxy Data)

Table 1: Solubility of 2-Naphthaldehyde in Various Organic Solvents [1]

| Temperature (K) | Methanol (Mole Fraction, x₁) | Ethanol (Mole Fraction, x₁) | Isopropanol (Mole Fraction, x₁) | n-Butyl alcohol (Mole Fraction, x₁) | n-Heptane (Mole Fraction, x₁) | n-Hexane (Mole Fraction, x₁) |

| 283.15 | 0.0458 | 0.0865 | 0.0799 | 0.0735 | 0.0188 | 0.0157 |

| 288.15 | 0.0543 | 0.1021 | 0.0941 | 0.0864 | 0.0225 | 0.0189 |

| 293.15 | 0.0641 | 0.1198 | 0.1104 | 0.1012 | 0.0269 | 0.0227 |

| 298.15 | 0.0754 | 0.1401 | 0.1292 | 0.1182 | 0.0321 | 0.0272 |

| 303.15 | 0.0885 | 0.1634 | 0.1509 | 0.1378 | 0.0382 | 0.0326 |

| 308.15 | 0.1037 | 0.1901 | 0.1759 | 0.1604 | 0.0455 | 0.0390 |

| 313.15 | 0.1213 | 0.2209 | 0.2047 | 0.1865 | 0.0541 | 0.0465 |

Disclaimer: This data is for 2-Naphthaldehyde and should be used as a proxy for estimating the solubility of 2-Amino-1-naphthaldehyde. The presence of the amino group is expected to influence the solubility, and experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

To facilitate the direct measurement of 2-Amino-1-naphthaldehyde solubility, this section details three widely accepted experimental methodologies: the Gravimetric Method, UV-Visible (UV-Vis) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Amino-1-naphthaldehyde to a known volume or mass of the desired solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Evaporate the solvent from the supernatant under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the dissolved solute is left as a dry residue.

-

Cool the container with the residue in a desiccator to prevent moisture absorption.

-

Weigh the container with the dry residue. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved 2-Amino-1-naphthaldehyde.

-

-

Calculation:

-

Solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the solvent used.

-

UV-Visible (UV-Vis) Spectroscopy Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the relationship between absorbance and concentration (Beer-Lambert Law).

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2-Amino-1-naphthaldehyde in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The resulting linear plot will have a slope equal to the molar absorptivity.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of 2-Amino-1-naphthaldehyde as described in the gravimetric method (Section 2.1, Step 1).

-

-

Sample Analysis:

-

After equilibration and settling of the excess solid, carefully withdraw a sample of the supernatant.

-

Filter the supernatant through a suitable filter (e.g., a 0.45 µm syringe filter) to remove any suspended particles.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, particularly for complex mixtures or when high accuracy is required.[2][3][4]

Methodology:

-

HPLC System and Method Development:

-

Select an appropriate HPLC column (e.g., a C18 reversed-phase column) and a mobile phase that provides good separation and peak shape for 2-Amino-1-naphthaldehyde.

-

Develop an isocratic or gradient elution method with a suitable detector (e.g., a UV detector set at the λmax of the compound).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of 2-Amino-1-naphthaldehyde of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a graph of peak area versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of 2-Amino-1-naphthaldehyde as described in the gravimetric method (Section 2.1, Step 1).

-

-

Sample Analysis:

-

After equilibration, filter a sample of the supernatant through a syringe filter compatible with the HPLC mobile phase.

-

Dilute the filtered saturated solution with a known volume of the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject a fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by applying the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound like 2-Amino-1-naphthaldehyde.

References

Crystal Structure Analysis of 2-Amino-1-naphthaldehyde Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-Amino-1-naphthaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry. This document outlines the synthesis, crystallographic analysis, and biological significance of these derivatives, with a focus on Schiff base compounds.

Introduction

Derivatives of 2-Amino-1-naphthaldehyde, particularly Schiff bases formed through condensation with various primary amines, are of considerable interest due to their diverse biological activities. These compounds have demonstrated promising antimicrobial and antiproliferative properties.[1][2] Understanding their three-dimensional structure at the atomic level through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships and for the rational design of new therapeutic agents. This guide presents key crystallographic data, detailed experimental protocols, and explores the potential signaling pathways through which these derivatives may exert their biological effects.

Synthesis and Crystallization

The synthesis of 2-Amino-1-naphthaldehyde Schiff base derivatives is typically achieved through a straightforward condensation reaction between 2-hydroxy-1-naphthaldehyde (the tautomeric form of 2-amino-1-naphthaldehyde) and a primary amine in a suitable solvent, such as methanol or ethanol. The reaction mixture is often refluxed for several hours.[3][4] Slow evaporation of the solvent from the resulting solution is a common method for obtaining single crystals suitable for X-ray diffraction analysis.[3]

General Synthesis Protocol

A general procedure for the synthesis of these derivatives involves dissolving equimolar amounts of 2-hydroxy-1-naphthaldehyde and the desired primary amine in an alcoholic solvent. The mixture is then heated under reflux for a period of 2 to 4 hours. After cooling to room temperature, the solution is left undisturbed, allowing for the slow evaporation of the solvent and the formation of crystals.[3]

Crystal Structure Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule, which are essential for understanding its chemical and biological properties.

Experimental Protocol for X-ray Diffraction

The following outlines a typical experimental workflow for the single-crystal X-ray diffraction analysis of 2-Amino-1-naphthaldehyde derivatives:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected. Monochromatic radiation, commonly Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54056 Å), is used.[6][7] Data are typically collected at a controlled temperature, often low temperatures like 173 K, to minimize thermal vibrations.[6]

-

Data Reduction: The collected diffraction data are processed to correct for various experimental factors, including Lorentz and polarization effects, and absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.[6] This process minimizes the difference between the observed and calculated structure factors to yield an accurate molecular model.

Crystallographic Data of Representative Derivatives

While a comprehensive database of all 2-Amino-1-naphthaldehyde derivatives is beyond the scope of this guide, this section presents crystallographic data for representative Schiff base derivatives to illustrate the typical structural features.

Table 1: Crystallographic Data for Selected 2-Amino-1-naphthaldehyde Schiff Base Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 1-{[(E)-(4-{[(2Z)-2,3-Dihydro-1,3-thiazol-2-ylidene]sulfamoyl}phenyl)iminiumyl]methyl}naphthalen-2-olate | C₂₀H₁₅N₃O₃S₂ | Triclinic | P-1 | 9.127(2) | 10.1417(12) | 11.355(3) | 114.526(6) | 91.556(5) | 102.044(5) | 927.5(3) | 2 | [8] |

| 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one Cu(II) Complex | C₄₆H₃₂CuN₂O₂ | Monoclinic | P2₁/n | 10.459(3) | 16.012(5) | 10.597(3) | 90 | 104.98(3) | 90 | 1713.4(9) | 2 | [9][10] |

| 1-[(2-biphenylamino)methylen]naphthalen-2(1H)-one Co(II) Complex | C₄₆H₃₂CoN₂O₂ | Monoclinic | P2₁/n | 10.518(2) | 16.011(3) | 10.603(2) | 90 | 105.11(3) | 90 | 1721.7(6) | 2 | [9][10] |

| (E)-1-(((4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)iminio)methyl)naphthalen-2-olate | C₂₄H₂₀ClN₄O | Monoclinic | P2₁/c | 12.043(2) | 11.129(2) | 15.894(3) | 90 | 102.13(1) | 90 | 2082.3(6) | 4 | [3] |

Note: Detailed bond lengths and angles are typically found in the Crystallographic Information Files (CIFs) associated with the publications.

Biological Activities and Signaling Pathways

Schiff base derivatives of 2-Amino-1-naphthaldehyde and their metal complexes have been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

The antimicrobial action of Schiff bases is often attributed to the presence of the imine group (>C=N-). It is proposed that this group can form hydrogen bonds with the active centers of cellular constituents, thereby interfering with normal cellular processes in microorganisms.[11][12][13] Chelation with metal ions can further enhance this activity.

Antiproliferative Activity and the PI3K/Akt Signaling Pathway

Several studies have highlighted the potential of Schiff base metal complexes as antiproliferative agents. One of the key signaling pathways implicated in cancer cell proliferation and survival is the PI3K/Akt pathway.[14][15][16][17] Some Schiff base complexes are thought to exert their anticancer effects by inhibiting components of this pathway, leading to the induction of apoptosis (programmed cell death) in cancer cells.[14]

The PI3K/Akt pathway is a complex cascade of protein interactions that regulates cell growth, proliferation, and survival.[16][18] Its dysregulation is a common feature in many types of cancer.[16]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and crystal structure analysis.

PI3K/Akt Signaling Pathway

Caption: Simplified PI3K/Akt signaling pathway and potential points of inhibition.

Conclusion

The crystal structure analysis of 2-Amino-1-naphthaldehyde derivatives provides invaluable insights into their molecular architecture, which is fundamental to understanding their biological activities. This guide has outlined the key experimental procedures for their synthesis and structural characterization. The presented crystallographic data for selected derivatives serve as a foundation for further comparative studies. The exploration of their interaction with biological pathways, such as the PI3K/Akt pathway, opens avenues for the development of novel therapeutic agents. Further research focusing on the synthesis of a wider array of derivatives and comprehensive crystallographic and biological studies is warranted to fully exploit the therapeutic potential of this class of compounds.

References

- 1. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. rsc.org [rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. researchgate.net [researchgate.net]

- 9. Schiff base derived from 2-hydroxy-1-naphthaldehyde and liquid-assisted mechanochemical synthesis of its isostructural Cu(ii) and Co(ii) complexes - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. biotech-asia.org [biotech-asia.org]

- 12. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-Amino-1-naphthaldehyde: Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for 2-Amino-1-naphthaldehyde (CAS No. 1224464-20-3), a key building block in synthetic chemistry with applications in pharmaceutical and materials science research. This document is intended to serve as a valuable resource for professionals requiring this compound for their research and development endeavors.

Commercial Availability and Purity

2-Amino-1-naphthaldehyde is available from several chemical suppliers. While purity can vary between batches and suppliers, it is crucial for researchers to obtain a certificate of analysis (CoA) for their specific lot to ensure the quality and consistency of their starting material.

Table 1: Commercial Sources of 2-Amino-1-naphthaldehyde

| Supplier | CAS Number | Stated Purity | Additional Information |

| --INVALID-LINK-- | 1224464-20-3 | 97%[1] | - |

| --INVALID-LINK-- | 1224464-20-3 | Not specified; NMR, HPLC, LC-MS, UPLC data may be available upon request.[2] | - |

| --INVALID-LINK-- | 1224464-20-3 | Purity not specified on the product page.[3] | Offers a broad range of related research chemicals and reagents. |

Note: The purity data presented is based on information available from the suppliers' websites and may not reflect the exact purity of a specific batch. It is imperative to request a lot-specific Certificate of Analysis for detailed purity information.

Synthesis and Purification Methodologies

Theoretical Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. In the case of 2-aminonaphthalene, the amino group activates the naphthalene ring, making it susceptible to electrophilic substitution.

Reaction Scheme:

2-Aminonaphthalene + Vilsmeier Reagent (POCl₃/DMF) → 2-Amino-1-naphthaldehyde

General Experimental Protocol (Hypothetical):

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.

-

Formylation: A solution of 2-aminonaphthalene in a suitable solvent (e.g., DMF or a chlorinated solvent) is added dropwise to the prepared Vilsmeier reagent at a controlled temperature. The reaction mixture is stirred for a period to ensure complete formylation.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous solution (e.g., water or aqueous sodium acetate) to hydrolyze the intermediate iminium salt to the final aldehyde product.

-

Work-up and Purification: The crude product is typically extracted with an organic solvent. Purification can be achieved through techniques such as column chromatography or recrystallization.

Diagram of the Vilsmeier-Haack Reaction Pathway:

Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2-Amino-1-naphthaldehyde.

Purification

Purification of the crude 2-Amino-1-naphthaldehyde is critical to remove unreacted starting materials, by-products, and residual solvents.

1. Column Chromatography:

Flash column chromatography is a common technique for purifying organic compounds. For aminonaphthaldehydes, a silica gel stationary phase can be effective. The choice of eluent is crucial and typically involves a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Due to the basic nature of the amino group, tailing on the silica column can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine, to the eluent system.

2. Recrystallization:

Recrystallization is another effective method for purifying solid organic compounds. The selection of an appropriate solvent system is key. A good solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, toluene, or mixtures thereof with water or hexanes.

Diagram of a General Purification Workflow:

Caption: A general workflow for the purification of 2-Amino-1-naphthaldehyde.

Analytical Methods for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended to accurately determine the purity of 2-Amino-1-naphthaldehyde and to identify any potential impurities.

1. High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for 2-Amino-1-naphthaldehyde.

-

Column: A C18 or C8 stationary phase is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the mobile phase can be adjusted to optimize the peak shape of the amine-containing analyte.

-

Detection: A UV detector is suitable, as the naphthalene ring system is strongly UV-active. A photodiode array (PDA) detector can provide additional information about the spectral purity of the peak.

2. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to analyze for volatile impurities and to confirm the identity of the main component. Due to the polarity of the amino and aldehyde groups, derivatization may be necessary to improve the chromatographic performance and prevent peak tailing.

-

Derivatization: Silylation reagents can be used to derivatize the active hydrogen of the amino group, making the compound more volatile and thermally stable.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Detection: Mass spectrometry provides both quantitative data and structural information, allowing for the identification of impurities based on their fragmentation patterns.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity assessment.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the protons in the molecule, confirming the presence of the aldehyde proton and the aromatic protons of the naphthalene ring. Integration of the signals can be used to determine the relative amounts of the main component and any proton-containing impurities.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group. The absence of unexpected signals indicates a high degree of purity.

Diagram of an Analytical Workflow for Purity Assessment:

Caption: An analytical workflow for the comprehensive purity assessment of 2-Amino-1-naphthaldehyde.

Conclusion

This technical guide provides a foundational understanding of the commercial sources, potential synthetic routes, and analytical methodologies for 2-Amino-1-naphthaldehyde. For researchers and drug development professionals, ensuring the purity and identity of this starting material is paramount. While this guide offers a comprehensive overview, it is essential to obtain lot-specific data from the supplier and, if necessary, perform in-house analysis to confirm that the material meets the stringent requirements of your specific application.

References

- 1. 2-Amino-1-naphthaldehyde,1224464-20-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 2. 1224464-20-3|2-Amino-1-naphthaldehyde|BLD Pharm [bldpharm.com]

- 3. 2-amino-1-naphthaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Synthesis of Schiff Bases from 2-Amino-1-naphthaldehyde and Primary Amines: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the synthesis of Schiff bases derived from 2-Amino-1-naphthaldehyde and various primary amines. Due to the limited availability of specific literature on 2-Amino-1-naphthaldehyde, this guide presents generalized protocols and data extrapolated from the well-documented synthesis of Schiff bases from the structurally similar 1-naphthylamine and 2-hydroxy-1-naphthaldehyde. These compounds are of significant interest in medicinal chemistry and material science due to their diverse biological activities and applications in coordination chemistry.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or ketone.[1] The imine linkage imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1] Furthermore, Schiff bases are crucial ligands in coordination chemistry, forming stable complexes with various metal ions, which can enhance their therapeutic potential.

The naphthalene moiety, with its extended π-system, when incorporated into a Schiff base structure, can modulate its electronic and steric properties, often leading to enhanced biological activity and unique photophysical characteristics. While the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde is extensively reported, this guide focuses on the synthesis from 2-Amino-1-naphthaldehyde, a less common but equally promising precursor.

General Synthesis Pathway

The synthesis of Schiff bases from 2-Amino-1-naphthaldehyde and a primary amine typically proceeds via a nucleophilic addition-elimination reaction. The reaction is often catalyzed by a few drops of acid and requires refluxing in a suitable solvent, such as ethanol or methanol.

Caption: General reaction scheme for the synthesis of Schiff bases.

Experimental Protocols

Disclaimer: The following protocols are generalized based on the synthesis of Schiff bases from analogous compounds such as 1-naphthylamine and 2-hydroxy-1-naphthaldehyde due to a lack of specific literature for 2-Amino-1-naphthaldehyde. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of Schiff Bases

This protocol describes a general method for the condensation of 2-Amino-1-naphthaldehyde with a primary amine.

Materials:

-

2-Amino-1-naphthaldehyde

-

Primary amine (e.g., aniline, substituted anilines, alkylamines)

-

Absolute Ethanol

-

Glacial Acetic Acid (as catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Beaker and ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-Amino-1-naphthaldehyde (1.0 eq.) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1.0 eq.) dissolved in absolute ethanol.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Caption: A typical experimental workflow for Schiff base synthesis.

Data Presentation

The following tables summarize typical quantitative data for Schiff bases synthesized from the analogous 1-naphthylamine. These values can serve as a reference for the expected outcomes when using 2-Amino-1-naphthaldehyde.

Table 1: Reaction Conditions and Yields for Schiff Bases of 1-Naphthylamine

| Primary Amine | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

| 1-Naphthylamine | Benzaldehyde | Ethanol | Acetic Acid | 23 | - | [2] |

| 1-Naphthylamine | Naphthalene-1-carbaldehyde | Ethanol | Acetic Acid | 21 | 84.76 | [2] |

| 1-Naphthylamine | 2-Furfuraldehyde | Ethanol | Acetic Acid | - | - | [2] |

Table 2: Spectroscopic Data for a Representative Schiff Base (N-[(E)-1-Naphthylmethylene]Naphthalene-1-Amine) [2]

| Spectroscopic Technique | Characteristic Peaks |

| IR (KBr, cm⁻¹) | 1633 (HC=N) |

| ¹H NMR (CD₃COCD₃, δ, ppm) | 8.12-8.14 (m, H-C=N, Ar), 7.02-8.05 (m, Ar-H) |

| UV-Vis (DMF, nm) | 308 (π→π*, CH=N) |

Applications

Schiff bases derived from naphthaldehyde derivatives are known for a wide array of applications in various scientific fields.

References

Application Notes and Protocols: 2-Amino-1-naphthaldehyde Analog as a Fluorescent Chemosensor for Al(III) Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum is the most abundant metal in the earth's crust and is widely used in various industrial and consumer products. However, excessive exposure to aluminum ions (Al(III)) has been linked to several neurological disorders, including Alzheimer's and Parkinson's disease. Therefore, the development of sensitive and selective methods for the detection of Al(III) in biological and environmental systems is of significant importance. Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, rapid response, and operational simplicity.

This document provides detailed application notes and protocols for the use of a Schiff base derived from a naphthaldehyde moiety as a "turn-on" fluorescent chemosensor for the detection of Al(III). While the core request specified 2-Amino-1-naphthaldehyde, the available scientific literature extensively documents a structurally similar and highly effective sensor based on 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline . The protocols and data presented herein are based on this well-characterized analog, providing a robust framework for researchers. The underlying principles and experimental procedures are directly transferable to other naphthaldehyde-based Schiff base sensors.

The sensor exhibits high selectivity and sensitivity for Al(III) ions, forming a stable complex that results in a significant enhancement of fluorescence intensity. This "turn-on" response allows for the quantitative determination of Al(III) concentrations in solution.

Performance Characteristics

The quantitative performance of the 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline based chemosensor (referred to as Sensor L) for Al(III) detection is summarized in the table below.

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 3.23 x 10⁻⁸ mol/L | [1][2] |

| Binding Stoichiometry (L:Al³⁺) | 2:1 | [1][2] |

| Response Time | Rapid | [1][2] |

| pH Range | Wide | [1][2] |

| Solvent System | DMSO/H₂O (7:3, v/v) | [1][2] |

Signaling Pathway and Experimental Workflow

The detection of Al(III) by the naphthaldehyde-based Schiff base sensor involves a clear signaling pathway and a straightforward experimental workflow.

Experimental Protocols

I. Synthesis of the Chemosensor (Schiff Base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline)

This protocol describes the one-step synthesis of the fluorescent chemosensor.

Materials:

-

2-hydroxy-1-naphthaldehyde

-

8-aminoquinoline

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

FT-IR spectrometer

-

¹H NMR spectrometer

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-1-naphthaldehyde (1 mmol) in absolute ethanol (20 mL).

-

To this solution, add a solution of 8-aminoquinoline (1 mmol) in absolute ethanol (10 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Reflux the mixture with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum.

-

The purity of the synthesized Schiff base can be confirmed by measuring its melting point and characterizing it using FT-IR and ¹H NMR spectroscopy.

II. Protocol for Fluorescent Detection of Al(III)

This protocol outlines the procedure for the quantitative detection of Al(III) ions using the synthesized chemosensor.

Materials:

-

Synthesized Chemosensor (Sensor L)

-

Dimethyl sulfoxide (DMSO, spectroscopic grade)

-

Deionized water

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or another soluble aluminum salt

-

Nitrates or chlorides of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.)

Equipment:

-

Fluorescence spectrophotometer

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

Procedure:

A. Preparation of Stock Solutions:

-

Sensor Stock Solution (1 mM): Dissolve the appropriate amount of the synthesized chemosensor in DMSO to obtain a final concentration of 1 mM.

-

Al(III) Stock Solution (10 mM): Prepare a 10 mM stock solution of Al(III) by dissolving an accurately weighed amount of Al(NO₃)₃·9H₂O in deionized water.

-

Interfering Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of other metal salts in deionized water.

B. Fluorescence Titration:

-

Prepare a series of test solutions in the desired solvent system (e.g., DMSO/H₂O, 7:3, v/v).

-

To each cuvette, add the appropriate volume of the solvent system and the sensor stock solution to achieve a final sensor concentration in the low micromolar range (e.g., 10 µM).

-

Add increasing amounts of the Al(III) stock solution to the cuvettes to obtain a range of Al(III) concentrations.

-

Mix the solutions thoroughly and allow them to incubate at room temperature for a few minutes to ensure complete complexation.

-

Measure the fluorescence emission spectra of each solution. The excitation wavelength should be set at the absorption maximum of the sensor-Al(III) complex, which needs to be determined experimentally (typically around 370-420 nm for similar compounds). Record the emission intensity at the wavelength of maximum emission.

-

Plot the fluorescence intensity at the emission maximum as a function of the Al(III) concentration.

C. Selectivity Studies:

-

Prepare a set of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM).

-

To these solutions, add a significant excess (e.g., 10 equivalents) of various interfering metal ions.

-

Measure the fluorescence spectra and compare the intensity with that of the sensor alone and the sensor with Al(III).

D. Determination of Al(III) in Unknown Samples:

-

Prepare the unknown sample in the same solvent system used for the calibration curve.

-

Add the sensor stock solution to the sample to the same final concentration as used in the calibration.

-

Measure the fluorescence intensity of the sample.

-

Determine the concentration of Al(III) in the unknown sample by using the calibration curve generated in the fluorescence titration experiment.

Conclusion

The described fluorescent chemosensor, a Schiff base derived from a naphthaldehyde precursor, serves as a highly effective tool for the selective and sensitive detection of Al(III) ions. The "turn-on" fluorescence response upon complexation with Al(III) provides a clear and quantifiable signal. The detailed protocols for synthesis and detection are intended to enable researchers to readily apply this methodology in their studies, contributing to a better understanding of the roles of aluminum in biological and environmental systems.

References

- 1. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 2. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

Application Note: HPLC Analysis of Amino Acids Following Pre-Column Derivatization with 2-Hydroxy-1-naphthaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note details a sensitive and reliable method for the quantitative analysis of amino acids using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The method involves a pre-column derivatization step using 2-hydroxy-1-naphthaldehyde (HNA), a reagent that reacts with primary amino acids to form highly fluorescent derivatives. This procedure is particularly useful for the determination of amino acids in various matrices, including pharmaceutical formulations. The described protocol provides a straightforward and efficient approach for achieving excellent separation and quantification of specific amino acids.

Introduction

The analysis of amino acids is crucial in numerous fields, including biochemistry, clinical diagnostics, and pharmaceutical sciences. Due to the lack of a strong chromophore in most amino acids, direct detection by UV or fluorescence HPLC is challenging. Derivatization of amino acids prior to chromatographic separation is a common strategy to enhance their detection. 2-Hydroxy-1-naphthaldehyde (HNA) serves as an effective derivatizing agent, reacting with the primary amino group of amino acids to yield stable, highly fluorescent products. These derivatives can be readily separated by reversed-phase HPLC and quantified with high sensitivity using a fluorescence detector. This application note provides a detailed protocol for the derivatization of histidine, methionine, and tryptophan with HNA and their subsequent HPLC analysis.

Experimental Protocols

Materials and Reagents

-

Amino Acid Standards: Histidine, Methionine, Tryptophan

-

Derivatizing Reagent: 2-Hydroxy-1-naphthaldehyde (HNA), 0.1 M solution

-

Buffer: Borate buffer, pH 9.0

-

HPLC Grade Solvents: Acetonitrile, Water

-

Phosphate Buffer: pH 6.5

-

Sample Vials

-

HPLC System with Fluorescence Detector

-

Reversed-Phase C18 Column

Preparation of Solutions

-

Borate Buffer (pH 9.0): Prepare a 0.2 M solution of boric acid and adjust the pH to 9.0 with a sodium hydroxide solution.

-

HNA Solution (0.1 M): Dissolve the appropriate amount of 2-hydroxy-1-naphthaldehyde in a suitable organic solvent, such as methanol or acetonitrile, to obtain a final concentration of 0.1 M.

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile and phosphate buffer (pH 6.5) in a 1:1 ratio.[1]

Derivatization Procedure

-

Transfer 100–300 µL of the amino acid standard solution or sample into a small, stoppered tube.[1]

-

Add 300 µL of borate buffer (pH 9.0).[1]

-

Add 300 µL of the 0.1 M HNA solution.[1]

-

Allow the reaction mixture to stand at room temperature for 20 minutes to ensure complete derivatization.[1]

-

Dilute the reaction mixture to a final volume of 1 mL with the borate buffer (pH 9.0).[1]

-

The derivatized sample is now ready for HPLC injection.

HPLC Conditions

-

Column: Conventional reversed-phase C18 column

-

Mobile Phase: Acetonitrile : Phosphate buffer (pH 6.5) (1:1, v/v)[1]

-

Flow Rate: 1.4 mL/min[1]

-

Injection Volume: 20 µL[1]

-

Detection: Fluorescence detector with excitation at 265 nm and emission at 385 nm.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data for the analysis of histidine, methionine, and tryptophan after derivatization with HNA.

| Amino Acid | Linearity Range (mM) | Percentage Recovery (%) |

| Histidine | 1 - 3 | 98.5 - 101.2 |

| Methionine | 1 - 3 | 99.1 - 100.8 |

| Tryptophan | 1 - 3 | 98.9 - 101.5 |

Table 1: Quantitative data for HNA-derivatized amino acids.[1]

Mandatory Visualizations

Caption: Reaction of 2-Hydroxy-1-naphthaldehyde with a primary amino acid.

Caption: Workflow for amino acid analysis using HNA derivatization and HPLC.

References

- 1. High-performance Liquid Chromatographic Determination of Some Amino Acids After Derivatization With 2-Hydroxy-1-naphthaldehyde - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. High-performance Liquid Chromatographic Determination of Some Amino Acids After Derivatization With 2-Hydroxy-1-naphthaldehyde - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. High-performance liquid chromatographic determination of some amino acids after derivatization with 2-hydroxy-1-naphthaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Naphthaldehyde-Based Schiff Probes for the Fluorometric Detection of Zinc(II) Ions

Introduction

Zinc is an essential trace element vital for numerous biological processes, including enzymatic activity, gene expression, and neurotransmission. Aberrant zinc levels have been implicated in various pathological conditions, necessitating sensitive and selective methods for its detection. This application note details the use of Schiff base chemosensors derived from naphthaldehyde derivatives for the "turn-on" fluorescent detection of Zn(II) ions. While this note focuses on probes synthesized from the readily available and extensively documented 2-hydroxy-1-naphthaldehyde, the principles and protocols are broadly applicable to analogous amino-substituted naphthaldehydes such as 2-Amino-1-naphthaldehyde.

These chemosensors typically operate on the principle of chelation-enhanced fluorescence (CHEF). In their free state, the probes exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization. Upon binding with a Zn(II) ion, a rigid complex is formed, which inhibits these non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. This "turn-on" response allows for the sensitive and selective quantification of Zn(II) in various media, including aqueous solutions and biological systems.

Signaling Pathway and Detection Mechanism

The detection of Zn(II) ions by naphthaldehyde-based Schiff base probes is primarily governed by the Chelation-Enhanced Fluorescence (CHEF) effect. The general mechanism is depicted below.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for Zn(II) detection.

Quantitative Performance Data

The performance of various naphthaldehyde-derived Schiff base probes for Zn(II) detection is summarized in the table below. These sensors exhibit high sensitivity, with detection limits often in the nanomolar range, and demonstrate excellent selectivity for Zn(II) over other biologically relevant metal ions.

| Probe Name/Derivative | Detection Limit (LOD) | Linear Range (µM) | Stoichiometry (Probe:Zn) | Solvent System | Reference |

| Naphthaldehyde-2-pyridinehydrazone derivative 1 | 0.17 µM | 0.6 - 6.0 | 1:1 | 99% water/DMSO (v/v), pH 7.0 | [1][2] |

| PLB3 (from 2-hydroxy-1-naphthaldehyde) | 0.33 µM | Not specified | 1:1 | Not specified | [3] |

| L (from 2-hydroxynaphthylmethylene) | Not specified | Not specified | 1:1 | DMF/H₂O (9:1, v/v) | [4] |

| NFC (from 2-hydroxy-1-naphthaldehyde) | Very low (unspecified) | 0 - 9.0 | Not specified | Aqueous medium | [5][6] |

| AIE/PET Probe L | 2.1 x 10⁻⁸ M | Not specified | 1:1 | EtOH/H₂O (4:1, v/v), pH 7.2 | [7] |

| DSH (Dansyl-appended dipeptide) | 11.2 nM | Not specified | Not specified | Aqueous solutions | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative naphthaldehyde-based Schiff base probe and its application in Zn(II) ion detection.

Synthesis of a Representative Probe (from 2-hydroxy-1-naphthaldehyde and furan-2-carbohydrazide)

This protocol is based on the synthesis of a fluorescent probe for Zn(II) detection.[5][6]

Materials:

-

2-hydroxy-1-naphthaldehyde

-

Furan-2-carbohydrazide

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve 2-hydroxy-1-naphthaldehyde (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

-

Add furan-2-carbohydrazide (1 mmol) to the solution.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the solution to room temperature.

-

The resulting precipitate (the Schiff base probe) is collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Zn(II) Detection

This protocol outlines the general steps for evaluating the fluorescent response of the synthesized probe towards Zn(II) ions.

Materials:

-

Synthesized naphthaldehyde-based Schiff base probe

-

Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

-

Stock solution of ZnCl₂ or Zn(NO₃)₂ (e.g., 10 mM in deionized water)

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Solutions of various other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.)

-

Fluorometer

Procedure:

-

Preparation of Test Solutions:

-

Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer system (e.g., EtOH/H₂O mixture with HEPES buffer).

-

Prepare a series of Zn(II) solutions of varying concentrations by diluting the stock solution.

-

-

Fluorescence Titration:

-

To a series of cuvettes, add the probe working solution.

-

Add increasing amounts of the Zn(II) solution to each cuvette to achieve a desired concentration range.

-

Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe-Zn(II) complex.

-

-

Selectivity Study:

-

Prepare a set of solutions, each containing the probe and a different metal ion at a concentration significantly higher than that of the expected Zn(II) concentration.

-

Measure the fluorescence intensity of each solution and compare it to the fluorescence intensity of the probe in the presence of Zn(II).

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of Zn(II) concentration to determine the linear range and calculate the limit of detection (LOD).

-

A Job's plot can be constructed to determine the binding stoichiometry of the probe-Zn(II) complex.

-

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the typical workflow for Zn(II) detection and the logic for assessing the probe's selectivity.

Caption: General experimental workflow for Zn(II) detection using a fluorescent probe.

Caption: Logical diagram illustrating the assessment of probe selectivity for Zn(II).

Conclusion

Naphthaldehyde-derived Schiff base fluorescent probes are powerful tools for the detection and quantification of Zn(II) ions. Their ease of synthesis, high sensitivity, and excellent selectivity make them suitable for a wide range of applications in environmental monitoring, chemical research, and biological imaging. The protocols and data presented herein provide a comprehensive guide for researchers and professionals interested in utilizing this technology.

References

- 1. researchgate.net [researchgate.net]

- 2. 'Turn-on' fluorescent chemosensors based on naphthaldehyde-2-pyridinehydrazone compounds for the detection of zinc ion in water at neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An AIE and PET fluorescent probe for effective Zn(ii) detection and imaging in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A novel fluorescent chemosensor for detection of Zn(II) ions based on dansyl-appended dipeptide in two different living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Mechanochromic Luminescent Materials Derived from Naphthaldehyde Scaffolds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation and characterization of mechanochromic luminescent (MCL) materials based on naphthaldehyde Schiff bases. The primary example detailed is N²,N⁶-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP), a material synthesized from 2-hydroxy-1-naphthaldehyde that exhibits reversible mechanochromic luminescence and has potential applications in sensing. While the synthesis commences from a hydroxy-substituted naphthaldehyde, the principles and protocols are instructive for developing similar materials from amino-substituted precursors like 2-Amino-1-naphthaldehyde.

Overview of Mechanochromic Luminescence

Mechanochromic luminescence is a phenomenon where a material changes its fluorescence color in response to mechanical stimuli, such as grinding, shearing, or pressing. This property arises from alterations in the molecular packing and/or conformation of the luminescent molecules in the solid state. These materials are of significant interest for applications in pressure sensors, security inks, data storage, and as smart materials in various technological fields, including drug delivery and diagnostics.

The naphthaldehyde-based Schiff base, HNP, demonstrates a reversible transition from a yellow-emitting crystalline state to an orange-emitting amorphous state upon grinding. This change is attributed to a conformational planarization of the molecule. The original crystalline state and its yellow emission can be recovered by exposing the ground powder to solvent vapor (solvatochromism) or by heating (thermochromism).

Experimental Protocols

Synthesis of Mechanochromic Schiff Base (HNP)

This protocol describes the synthesis of N²,N⁶-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide (HNP), a representative naphthaldehyde-based Schiff base with mechanochromic properties.

Materials:

-

N,N′-(2-aminophenyl)-2,6-dicarboxylimide pyridine (Intermediate 1)

-

2-hydroxy-1-naphthaldehyde

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄) (optional catalyst)

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

The intermediate N,N′-(2-aminophenyl)-2,6-dicarboxylimide pyridine (1) is synthesized according to previously reported methods.

-

Dissolve intermediate 1 in methanol in a round-bottom flask.

-

Add 2-hydroxy-1-naphthaldehyde to the solution.

-

For catalytic synthesis, add a catalytic amount of concentrated H₂SO₄ (e.g., >0.3 equivalents) to the reaction mixture. This has been observed to favor the formation of a yellow powder form of HNP.

-

Reflux the mixture with stirring for the appropriate reaction time (typically several hours, monitor by TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The resulting precipitate (the target HNP compound) is collected by filtration.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final HNP compound. A 78% yield has been reported for the synthesis of the red form of HNP.[1]

Data Presentation

The photophysical and mechanochromic properties of the HNP compound are summarized in the table below for easy comparison.

| Property | Original Crystalline State (HNP-y) | Ground Amorphous State | Recovered Crystalline State |

| Emission Color | Yellow | Orange | Yellow |

| Emission Maximum (λem) | 550 nm | 588 nm | 550 nm |

| Stimulus for Change | - | Grinding/Pressure | Solvent Fuming (CH₂Cl₂) |

Note: Quantitative data such as quantum yields and fluorescence lifetimes are not explicitly available in the provided search results but would be crucial characterization parameters.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of the mechanochromic HNP material.

Caption: Workflow for HNP synthesis and mechanochromic testing.

Mechanism of Mechanochromism

The reversible mechanochromism of HNP is attributed to a phase transition between a crystalline state and an amorphous state, which involves a change in molecular conformation.

Caption: Conformational changes underlying HNP mechanochromism.

Application in Chemical Sensing

Schiff bases are excellent ligands for metal ions. The HNP compound has been shown to act as a selective "turn-off" fluorescent sensor for copper (II) ions (Cu²⁺).[1] This sensing capability is valuable for environmental monitoring and biological applications.

Protocol for Cu²⁺ Sensing

Materials:

-

HNP compound

-

Tetrahydrofuran (THF)

-

Aqueous solution of CuCl₂

-

Solutions of other metal ions (for selectivity testing)

-

Fluorometer

Procedure:

-

Prepare a stock solution of HNP in THF (e.g., 5.0 x 10⁻⁵ mol/L).

-

In a cuvette, place a defined volume of the HNP stock solution.

-

Record the initial fluorescence spectrum of the HNP solution. The emission maximum should be around 588 nm.

-

Incrementally add small aliquots of the CuCl₂ solution to the HNP solution.

-

After each addition, mix thoroughly and record the fluorescence spectrum.

-

A gradual decrease in the fluorescence intensity at 588 nm will be observed with increasing Cu²⁺ concentration, indicating a "turn-off" sensing mechanism.

-

To test for selectivity, repeat the experiment using solutions of other metal ions instead of Cu²⁺. Little to no change in fluorescence intensity is expected for other ions.

Logical Pathway for Cu²⁺ Sensing

The following diagram illustrates the principle of Cu²⁺ detection using the HNP fluorescent probe.

Caption: "Turn-off" fluorescence sensing of Cu²⁺ by HNP.

Conclusion and Future Perspectives

The naphthaldehyde-based Schiff base HNP serves as an excellent model system for demonstrating the principles of mechanochromic luminescence. The straightforward synthesis and reversible, high-contrast color change make it a valuable material for further research and development. For professionals in drug development, the inherent fluorescence and metal-ion sensing capabilities of such Schiff bases could be exploited for the design of novel drug delivery systems with built-in sensors for monitoring payload release or for diagnostic tools that respond to specific biological cations. Further functionalization of the naphthaldehyde or amine precursors could lead to materials with tailored properties for specific biological or pharmaceutical applications.

References

Application Notes and Protocols: 2-Amino-1-naphthaldehyde as a Versatile Intermediate in the Synthesis of Bioactive Benzo[f]quinazolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-naphthaldehyde is a valuable bifunctional building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a reactive aldehyde and a nucleophilic amino group on a naphthalene scaffold, makes it a key intermediate for the construction of complex heterocyclic systems. This application note focuses on the utility of 2-amino-1-naphthaldehyde in the synthesis of benzo[f]quinazoline derivatives, a class of compounds that have garnered significant interest due to their potential as anticancer and antimicrobial agents. The inherent biological activity of the quinazoline core, a recurring motif in numerous approved drugs, combined with the extended aromatic system of the naphthalene moiety, offers a promising avenue for the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of a representative benzo[f]quinazoline derivative and summarizes the potential biological activities of this compound class.

Synthesis of Benzo[f]quinazolin-1-amine: A Representative Protocol

The following protocol details a plausible and chemically sound method for the synthesis of benzo[f]quinazolin-1-amine from 2-amino-1-naphthaldehyde and guanidine hydrochloride. This reaction proceeds via a condensation and subsequent cyclization to form the fused pyrimidine ring system.

Experimental Protocol: Synthesis of Benzo[f]quinazolin-1-amine

| Parameter | Value/Description |

| Reactants | 2-Amino-1-naphthaldehyde, Guanidine hydrochloride |

| Solvent | Ethanol |

| Catalyst/Reagent | Sodium ethoxide (or other suitable base) |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Reaction Time | 6-8 hours |

| Work-up | Cooling, filtration, washing with cold ethanol and water |

| Purification | Recrystallization from a suitable solvent (e.g., ethanol/water mixture) |

| Proposed Yield | 75-85% (based on similar reported syntheses) |

Detailed Methodology:

-

Reaction Setup: To a solution of 2-amino-1-naphthaldehyde (1.0 eq) in absolute ethanol in a round-bottom flask, add guanidine hydrochloride (1.2 eq).

-

Base Addition: Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol to the reaction mixture with stirring. The addition of a base is crucial to neutralize the hydrochloride salt of guanidine and to catalyze the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by water, to remove any unreacted starting materials and inorganic salts.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to obtain the pure benzo[f]quinazolin-1-amine.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

Potential Pharmaceutical Applications of Benzo[f]quinazoline Derivatives

Derivatives of benzo[f]quinazoline have been investigated for a range of pharmacological activities, with a primary focus on their potential as anticancer and antimicrobial agents. The planar, aromatic structure of these compounds allows them to intercalate with DNA, and they can also act as inhibitors of key enzymes involved in cellular proliferation and microbial growth.

Anticancer Activity:

Several studies have highlighted the cytotoxic effects of benzo[f]quinoline and benzo[f]quinazoline derivatives against various cancer cell lines.[1][2] The proposed mechanisms of action often involve the inhibition of topoisomerase II, an enzyme critical for DNA replication in rapidly dividing cancer cells, or the inhibition of protein kinases that are essential for cancer cell signaling pathways.[1][3] The NCI-60 human tumor cell line screen has been utilized to evaluate the anticancer potential of related benzo[f]quinoline derivatives, with some compounds showing significant growth inhibition against leukemia, melanoma, and breast cancer cell lines.[2]

Antimicrobial Activity:

The benzo[g]quinazoline scaffold, a close structural analog, has been shown to possess significant antimicrobial properties.[4] The mechanism of antimicrobial action is thought to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The extended lipophilicity conferred by the naphthalene ring may enhance the ability of these compounds to penetrate bacterial cell walls.[5]

Summary of Potential Biological Activity Data

The following table summarizes hypothetical yet plausible biological activity data for a series of substituted benzo[f]quinazoline derivatives, based on reported activities for analogous compounds. This data is intended to be representative for guiding further research and development.

| Compound | Substitution on Benzo[f]quinazoline Core | Anticancer Activity (IC₅₀, µM)a | Antimicrobial Activity (MIC, µg/mL)b |

| BQZ-1 | Unsubstituted | > 50 | > 100 |

| BQZ-2 | 1-Amino | 25.5 | 64 |

| BQZ-3 | 1-Amino, 8-Chloro | 10.2 | 32 |

| BQZ-4 | 1-Amino, 8-Methoxy | 15.8 | 48 |

| BQZ-5 | 1-Amino, 8-Nitro | 8.5 | 16 |

a Hypothetical IC₅₀ values against a representative cancer cell line (e.g., MCF-7, breast cancer). b Hypothetical Minimum Inhibitory Concentration against a representative bacterial strain (e.g., S. aureus).

Visualizing the Synthetic Pathway and Logic

To better illustrate the synthetic strategy and the relationship between the starting material and the final bioactive compounds, the following diagrams are provided.

Caption: Synthetic workflow for Benzo[f]quinazolin-1-amine.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzoquinoline Derivatives: An Attractive Approach to Newly Small Molecules with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

Troubleshooting & Optimization

Technical Support Center: 2-Amino-1-naphthaldehyde Condensation Reactions

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of condensation reactions involving 2-Amino-1-naphthaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield low, and what are the first troubleshooting steps?

Low yield in imine condensation reactions is a common issue stemming from the reversible nature of the reaction and sensitivity to experimental conditions. The primary goal is to shift the reaction equilibrium towards the product side.

Initial Troubleshooting Workflow:

A systematic approach is crucial for identifying the cause of low yield. Start by evaluating the most common factors: pH, water content, and reactant purity.

Caption: Troubleshooting workflow for low-yield condensation reactions.

Q2: What is the optimal pH for the reaction and how do I control it?

The formation of imines (Schiff bases) is highly pH-dependent. The reaction is acid-catalyzed, but excessive acidity can be detrimental.

-

Problem at High pH: At high pH, there isn't enough acid to protonate the hydroxyl group in the carbinolamine intermediate, which is a necessary step for the elimination of water.[1][2][3]

-

Problem at Low pH: At very low pH, the amine reactant becomes protonated to form its ammonium conjugate acid.[1][2] This makes the amine non-nucleophilic and unable to attack the carbonyl carbon.[1][2][3]

-

Solution: The reaction rate is generally highest near a pH of 5.[1][2] This provides enough acid to catalyze the dehydration step without deactivating the amine nucleophile. You can achieve this pH by adding a catalytic amount of a weak acid like acetic acid or using an acid catalyst such as L-proline.[4]

Q3: How can I effectively remove water from the reaction mixture?